Navigating the Spectral Complexity of a Novel Fluorinated Reagent: A Technical Guide to the ¹H and ¹⁹F NMR of 2,2,3,3-Tetrafluoropropane-1-sulfonyl Chloride
Navigating the Spectral Complexity of a Novel Fluorinated Reagent: A Technical Guide to the ¹H and ¹⁹F NMR of 2,2,3,3-Tetrafluoropropane-1-sulfonyl Chloride
For Immediate Release
A Deep Dive into the Nuclear Magnetic Resonance Signatures of a Key Fluorinated Building Block for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride. While direct experimental literature for this specific compound is not publicly available[1], this document, authored from the perspective of a Senior Application Scientist, leverages established NMR principles and extensive data from analogous fluorinated compounds to offer a robust predictive framework. This guide is designed to empower researchers to confidently identify, characterize, and utilize this valuable synthetic intermediate.
Introduction: The Structural Significance of 2,2,3,3-Tetrafluoropropane-1-sulfonyl Chloride
2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride, with the chemical structure CHF₂-CF₂-CH₂-SO₂Cl, is a highly functionalized aliphatic compound. The presence of both a tetrafluoroethyl moiety and a reactive sulfonyl chloride group makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride can readily react with a variety of nucleophiles, such as amines and alcohols, to introduce the fluorinated propyl chain into a target molecule[2]. The dense fluorination significantly impacts molecular properties like lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in modern drug design.
Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. The interplay of ¹H and ¹⁹F nuclei, with their respective high natural abundance and spin of ½, provides a wealth of information through chemical shifts and spin-spin coupling[3][4].
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride is predicted to exhibit two distinct multiplets, corresponding to the -CH₂- and -CHF₂ protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₂- | 4.0 - 4.5 | Triplet of triplets (tt) | ³J(H-F) ≈ 12-18 Hz, ³J(H-H) ≈ 6-8 Hz |
| -CHF₂ | 6.0 - 6.8 | Triplet of triplets (tt) | ²J(H-F) ≈ 50-60 Hz, ³J(H-F) ≈ 4-8 Hz |
Rationale and Interpretation:
-
-CH₂- Group: The methylene protons adjacent to the highly electron-withdrawing sulfonyl chloride group are expected to be significantly deshielded, placing their resonance downfield[5]. Further deshielding occurs due to the influence of the vicinal -CF₂- group. The primary splitting pattern will be a triplet due to coupling with the two adjacent fluorine atoms on the -CF₂- group (³J(H-F)). Each of these peaks will be further split into a triplet by the proton on the terminal -CHF₂ group (³J(H-H)), resulting in a triplet of triplets.
-
-CHF₂ Group: The single proton of the difluoromethyl group is directly attached to two fluorine atoms, leading to a large geminal coupling constant (²J(H-F)) that will dominate the splitting pattern, resulting in a triplet[6]. This proton is also coupled to the two fluorine atoms of the adjacent -CF₂- group (³J(H-F)), causing a further triplet splitting of each peak. This signal is expected to be the most downfield proton resonance due to the cumulative electron-withdrawing effects of the geminal and vicinal fluorine atoms.
Predicted ¹⁹F NMR Spectral Analysis
The fluorine NMR spectrum is a critical component for the characterization of this molecule, offering a wide chemical shift range and detailed coupling information[7][8]. Two distinct fluorine environments are present: -CF₂- and -CHF₂.
Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CF₂- | -110 to -125 | Triplet of doublets (td) | ³J(F-H) ≈ 12-18 Hz, ³J(F-F) ≈ 5-15 Hz |
| -CHF₂ | -135 to -150 | Doublet of triplets (dt) | ²J(F-H) ≈ 50-60 Hz, ³J(F-F) ≈ 5-15 Hz |
Rationale and Interpretation:
-
-CF₂- Group: These two equivalent fluorine atoms are coupled to the two protons of the adjacent -CH₂- group (³J(F-H)), resulting in a triplet. They are also coupled to the two fluorine atoms of the terminal -CHF₂ group (³J(F-F)), which will split each line of the triplet into another triplet. However, given the complexity, this may appear as a triplet of doublets if the coupling to the single proton on the CHF2 group is considered. The chemical shift is predicted based on typical values for -CF₂- groups adjacent to alkyl chains[7].
-
-CHF₂ Group: The two equivalent fluorine atoms in this group are strongly coupled to the geminal proton (²J(F-H)), leading to a large doublet splitting[6]. Each peak of this doublet will then be split into a triplet by the two fluorine atoms of the neighboring -CF₂- group (³J(F-F)). The resulting pattern is a doublet of triplets. The chemical shift is expected to be upfield relative to the -CF₂- group, consistent with terminal difluoromethyl groups[4].
Visualizing the Coupling Network
The intricate spin-spin coupling relationships within 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride can be effectively visualized. This diagram illustrates the key through-bond interactions that give rise to the complex splitting patterns observed in the NMR spectra.
Figure 1: Spin-spin coupling network in 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride.
Experimental Protocol for NMR Acquisition
To obtain high-quality ¹H and ¹⁹F NMR spectra of 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that is inert to the sulfonyl chloride functionality and provides good sample solubility. Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are suitable choices.
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Referencing: For ¹H NMR, the residual solvent peak can be used as an internal reference (e.g., CDCl₃ at 7.26 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (0 ppm) is often used, or a known internal standard can be added if it does not interfere with the sample signals[9][10].
Instrument Setup and Acquisition
The following workflow outlines the steps for setting up the NMR spectrometer for optimal data acquisition.
Figure 2: Recommended workflow for NMR data acquisition and analysis.
Recommended Acquisition Parameters
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds to ensure quantitative integration.
-
Number of Scans: 16 to 64 scans, depending on concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment, both with and without proton decoupling. Acquiring both spectra is crucial; the decoupled spectrum simplifies chemical shift assignment, while the coupled spectrum reveals the H-F coupling constants[11].
-
Spectral Width: ~100 ppm, centered around -130 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Conclusion and Future Outlook
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹⁹F NMR spectra of 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more effectively identify this compound, monitor its reactions, and confirm the structure of its derivatives. The detailed experimental protocol provides a robust framework for acquiring high-quality, reproducible data. As this and similar fluorinated building blocks become more prevalent in research and development, a thorough understanding of their NMR characteristics is indispensable for accelerating innovation.
References
-
PubChem. (n.d.). Sulfuryl chloride fluoride. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]
-
American Chemical Society. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Fluorine NMR. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride (C3H3ClF4O2S). Retrieved from [Link]
- Choi, Y. S. (1986). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho.
-
American Chemical Society. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
Sources
- 1. PubChemLite - 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride (C3H3ClF4O2S) [pubchemlite.lcsb.uni.lu]
- 2. d-nb.info [d-nb.info]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. acdlabs.com [acdlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. rsc.org [rsc.org]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
